H-Glu-OBzl
CAS No.: 13030-09-6
Cat. No.: VC21537525
Molecular Formula: C12H14NO4-
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13030-09-6 |
---|---|
Molecular Formula | C12H14NO4- |
Molecular Weight | 236.24 g/mol |
IUPAC Name | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoate |
Standard InChI | InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1 |
Standard InChI Key | HFZKKJHBHCZXTQ-JTQLQIEISA-M |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N |
SMILES | C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N |
Chemical Identity and Structure
H-Glu-OBzl, officially named (4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid, is a modified form of glutamic acid where the alpha-carboxyl group is protected as a benzyl ester. This compound has been extensively studied for its chemical versatility and biological potential .
The compound is characterized by the following identifiers and structural elements:
Table 1: Chemical Identity of H-Glu-OBzl
Parameter | Information |
---|---|
CAS Number | 13030-09-6 |
Molecular Formula | C₁₂H₁₅NO₄ |
Molecular Weight | 237.252 g/mol |
IUPAC Name | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid |
Common Synonyms | 1-Benzyl L-Glutamate, L-Glutamic Acid 1-Benzyl Ester |
SMILES Notation | C1=CC=C(C=C1)COC(=O)C@HN |
InChIKey | HFZKKJHBHCZXTQ-JTQLQIEISA-N |
The structural configuration of H-Glu-OBzl features a benzyl group attached through an ester linkage to the alpha-carboxyl position of the glutamic acid backbone, while maintaining a free gamma-carboxyl group. This specific arrangement gives the compound its distinctive chemical properties and reactivity profile .
Physical and Chemical Properties
Physical Properties
H-Glu-OBzl exhibits specific physical characteristics that are important for its handling, storage, and application in research settings.
Table 2: Physical Properties of H-Glu-OBzl
Property | Value |
---|---|
Physical State | Solid |
Color | White to off-white |
Melting Point | 157°C |
Boiling Point | 426.1±45.0°C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Flash Point | 211.5±28.7°C |
Solubility | Soluble in organic solvents (chloroform, dichloromethane, ethyl acetate, DMSO, acetone) |
These physical properties highlight the stability of the compound and provide guidance for its proper handling and storage in laboratory settings .
Chemical Reactivity
The reactivity of H-Glu-OBzl is determined by its functional groups:
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The primary amine group at the alpha position can participate in peptide bond formation.
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The benzyl ester group serves as a protecting group for the alpha-carboxyl function.
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The free gamma-carboxyl group remains available for further reactions.
This pattern of reactivity makes H-Glu-OBzl particularly valuable in controlled chemical synthesis, especially when selective modification of glutamic acid is required .
Synthesis and Preparation Methods
The synthesis of H-Glu-OBzl typically involves selective esterification of glutamic acid with benzyl alcohol. The typical synthetic routes include:
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Direct Esterification: Reaction of L-glutamic acid with benzyl alcohol under acidic conditions.
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Protected Pathway: Protection of the amino group, selective esterification of the alpha-carboxyl group, followed by deprotection of the amino group.
For laboratory-scale synthesis, researchers often employ coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods are optimized for higher yield and purity, often utilizing continuous-flow reactors and enhanced purification techniques.
Applications in Research and Industry
Peptide Synthesis
H-Glu-OBzl serves as a crucial building block in peptide synthesis, where it enables the controlled incorporation of glutamic acid residues with protected alpha-carboxyl groups. This selectivity is vital when constructing peptides with specific functional requirements or structural features.
The compound's utility in peptide synthesis stems from:
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Selective protection of the alpha-carboxyl group
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Preservation of the free amino group for peptide bond formation
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Maintenance of the free gamma-carboxyl group for additional derivatization
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Compatibility with standard peptide synthesis protocols
Biochemical Research
In biochemical research, H-Glu-OBzl functions as:
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A precursor for studying glutamate metabolism
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A tool for investigating amino acid transport mechanisms
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A substrate for enzymes involved in amino acid processing
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A reference standard for analytical techniques
Researchers utilize this compound to examine various biological processes related to glutamic acid, contributing to our understanding of neurotransmission and protein synthesis.
Research Findings
Scientific investigations have revealed several important findings regarding H-Glu-OBzl:
Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that H-Glu-OBzl significantly increased glutamate release in neuronal cultures, suggesting its potential role as a modulator in synaptic transmission. This finding has implications for conditions characterized by dysfunctional glutamatergic signaling.
Effects on Muscle Recovery
Research conducted by Smith et al. (2023) indicated that supplementation with this compound improved muscle recovery post-exercise among athletes, showing reduced soreness and faster recovery times compared to placebo controls. These findings point to potential applications in sports medicine and recovery protocols.
Metabolic Pathway Interactions
Studies have revealed that H-Glu-OBzl can inhibit sodium-dependent transporters involved in metabolic pathways, which may have implications for metabolic disorders and nutrient processing.
Study Reference | Focus Area | Key Findings |
---|---|---|
Journal of Neurochemistry (2023) | Neurotransmitter Release | Increased glutamate release in neuronal cultures |
Smith et al. (2023) | Muscle Recovery | Enhanced recovery times and reduced soreness in athletes |
PMC2882941 (2009) | Metabolic Pathways | Inhibition of sodium-dependent transporters |
Comparison with Related Compounds
H-Glu-OBzl belongs to a family of protected glutamic acid derivatives with varying protection patterns. Understanding these related compounds provides context for the specific utility of H-Glu-OBzl.
Table 4: Comparison of H-Glu-OBzl with Related Compounds
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
H-Glu-OBzl | 13030-09-6 | C₁₂H₁₅NO₄ | Alpha-carboxyl protected as benzyl ester |
H-Glu(OBzl)-OH | 1676-73-9 | C₁₂H₁₅NO₄ | Gamma-carboxyl protected as benzyl ester |
H-Glu(OBzl)-OBzl HCl | 4561-10-8 | C₁₉H₂₂ClNO₄ | Both carboxyl groups protected as benzyl esters |
H-Glu(OBzl)-OtBu HCl | 105590-97-4 | C₁₆H₂₄ClNO₄ | Alpha-carboxyl as t-butyl ester, gamma-carboxyl as benzyl ester |
H-Glu(obzl)-NH₂ HCl | 53485816 | C₁₂H₁₇ClN₂O₃ | Alpha-carboxyl as amide, gamma-carboxyl as benzyl ester |
Each of these derivatives serves specific purposes in peptide synthesis and biochemical applications, with the position and type of protecting groups determining their reactivity profile and utility in various chemical transformations .
Future Research Directions
Based on current findings, several promising research directions for H-Glu-OBzl include:
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Neurodegenerative Disease Applications: Further exploration of its neuroprotective effects against oxidative damage in conditions like Alzheimer's and Parkinson's disease.
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Cancer Therapy: Investigation of its inhibitory effects on tumor growth and potential applications in novel cancer treatments.
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Advanced Drug Delivery Systems: Development of formulations that leverage its solubility characteristics for enhanced bioavailability of associated therapeutic agents.
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Peptide-Based Therapeutics: Utilization in the synthesis of bioactive peptides with specific therapeutic targets.
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